
1,4-Diphenyl-but-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-but-3-YN-2-OL is an organic compound with the molecular formula C16H14O. It is characterized by the presence of two phenyl groups attached to a butynol backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-but-3-YN-2-OL can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-but-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,4-diphenyl-but-3-ene-2-ol or 1,4-diphenyl-butane-2-ol.
Substitution: Formation of halogenated or hydroxylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-but-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-but-3-YN-2-OL involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the phenyl groups and the alkyne moiety allows for diverse interactions with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-but-3-EN-2-OL: Similar structure but with an alkene group instead of an alkyne.
1,4-Diphenyl-but-3-YN-2-ONE: Contains a carbonyl group instead of a hydroxyl group.
1,4-Diphenyl-butane-2-OL: Saturated version of the compound with no alkyne or alkene groups.
Uniqueness
1,4-Diphenyl-but-3-YN-2-OL is unique due to the presence of both phenyl groups and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62969-97-5 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1,4-diphenylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16-17H,13H2 |
InChI-Schlüssel |
UGNAFPHSPLPSAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


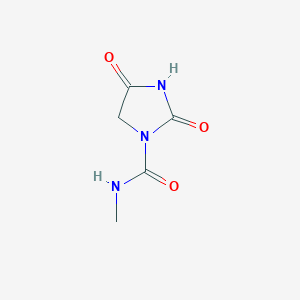
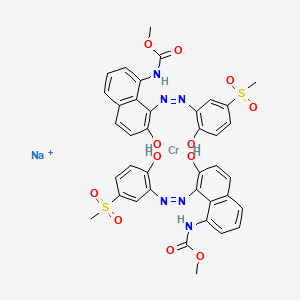
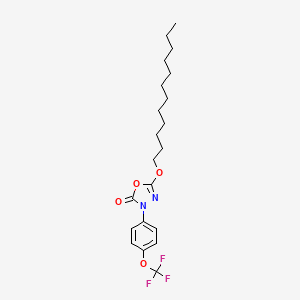

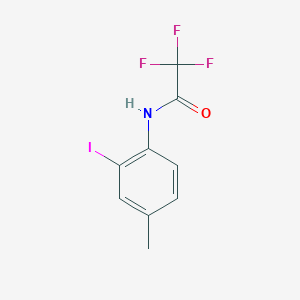
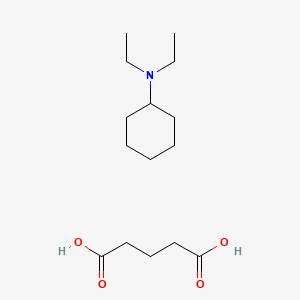

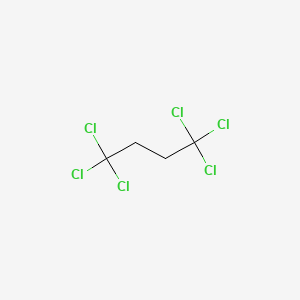


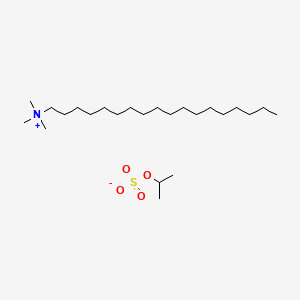

![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

